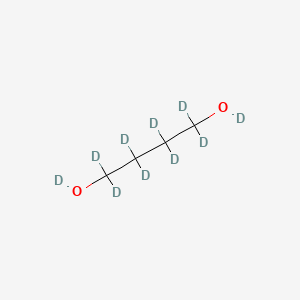

1,4-Butandiol-d10

Übersicht

Beschreibung

1,4-Butanediol (1,4-BDO) is a versatile chemical used as a reducing agent in transfer hydrogenation reactions, capable of delivering two equivalents of hydrogen to various substrates such as ketones, imines, and alkenes without the need for excess amounts due to the formation of butyrolactone, which acts as a thermodynamic sink . It is also a key feedstock in the synthesis of polyurethane elastomers, polybutylene succinate, polybutylene terephthalate, spandex fibers, special rubbers, and coatings . Furthermore, 1,4-BDO is a substrate for alcohol dehydrogenases in rat and horse liver, suggesting its physiological relevance .

Synthesis Analysis

The synthesis of 1,4-BDO can be approached through microbial routes, as demonstrated by the conversion of d-xylonic acid into d-1,2,4-butanetriol and l-arabinonic acid into l-1,2,4-butanetriol using engineered strains of Escherichia coli, which avoids the high pressures and temperatures required by traditional catalytic hydrogenation . Additionally, monodisperse oligomers containing 1,4-BDO can be synthesized with high purity and good yield, as shown in the production of hard segments for use in materials science .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1,4-BDO have been studied using gas-phase electron diffraction and molecular mechanics calculations, revealing evidence for internal hydrogen bonding and minimal influence of the "gauche" effect . Microwave spectroscopy further supports the presence of an intramolecular OH⋯O hydrogen bond in 1,4-BDO conformers .

Chemical Reactions Analysis

1,4-BDO acts as a reducing agent in hydrogen-transfer reactions, reducing allylic alcohols to saturated alcohols through an isomerization/reduction sequence using a ruthenium catalyst . It is also involved in the oxidation process catalyzed by alcohol dehydrogenases, with its metabolism potentially being competitively blocked by ethanol .

Physical and Chemical Properties Analysis

The physical properties of 1,4-BDO derivatives, such as glass transition temperatures and melting temperatures, have been reported, with the former being inversely proportional to the molecular weight of the oligomers and the latter displaying an odd-even effect relative to the number of diisocyanate units . The solvation structure of related diols in binary solvents has been studied through IR, NMR, and molecular dynamics simulations, providing insights into the interactions of 1,4-BDO with various solvents .

Wissenschaftliche Forschungsanwendungen

Bio-Raffinerie und Bioenergie

1,4-Butandiol-d10 kann in einem Bio-Raffineriemodell aus Biomasse, wie z. B. aus der lignocellulosehaltigen Biomasse der Artischocke, gewonnen werden. Dieser Prozess ist nachhaltig und kann einen erheblichen Teil des Energiebedarfs für die Produktion von biobasiertem 1,4-Butandiol decken . Die Umweltbelastung, insbesondere der CO2-Fußabdruck, ist auch ein kritischer Aspekt dieser Anwendung .

Mikrobieller Stoffwechsel und Biodegradation

Die Forschung an Pseudomonas putida KT2440 hat gezeigt, dass dieses Bakterium this compound metabolisieren kann. Dieses Verständnis kann zu Bio-Upcycling-Ansätzen führen, bei denen der effiziente Metabolismus von Diolen für die biotechnologische Aufwertung von Kunststoffmonomeren genutzt werden kann .

Industrielle Lösungsmittelproduktion

This compound wird bei der Synthese von γ-Butyrolacton (GBL) und Tetrahydrofuran (THF) verwendet, die wichtige Lösungsmittel in der chemischen Industrie sind. Der Produktionsprozess beinhaltet häufig eine Dehydratisierung in Gegenwart von Phosphorsäure bei hohen Temperaturen .

Kunststoff- und Polymerindustrie

Diese Verbindung dient als Baustein für verschiedene Kunststoffe und Polyurethane. Sie ist besonders wichtig bei der Herstellung von elastischen Fasern und kann zur Herstellung von Polybutylenterephthalat und Polybutylensuccinat verwendet werden, die Anwendungen in Automobilkunststoffen und der Elektronik haben .

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie wird this compound aufgrund seiner Lösemitteleigenschaften und als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Seine Rolle in der Arzneimittelformulierung und in Abgabesystemen ist ein Bereich der laufenden Forschung .

Materialwissenschaften

Die Anwendungen der Verbindung erstrecken sich auf die Materialwissenschaften, wo sie bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder Flexibilität eingesetzt wird. Die Forschung konzentriert sich auf die Optimierung dieser Materialien für verschiedene industrielle Anwendungen .

Anwendungen in der Leichtindustrie

This compound findet in der Leichtindustrie Verwendung bei der Herstellung von Konsumgütern, die langlebige und flexible Materialien erfordern. Dazu gehören Artikel wie Sportgeräte, Spielzeug und verschiedene Haushaltswaren .

Bewertung der Umweltauswirkungen

Die Umweltfolgen der Verwendung von this compound, insbesondere in Bezug auf seinen Lebenszyklus und seinen CO2-Fußabdruck, sind von entscheidender Bedeutung. Studien zielen darauf ab, seine Nachhaltigkeit zu beurteilen und Methoden zu entwickeln, um seine Umweltbelastung zu minimieren .

Safety and Hazards

Zukünftige Richtungen

There has been a major shift in focus to sustainable bioproduction of 1,4-Butanediol via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .

Wirkmechanismus

Target of Action

1,4-Butanediol-d10 is a deuterated version of 1,4-Butanediol . The primary targets of 1,4-Butanediol are several enzymes, including Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biological processes, including protein glycosylation, lipid metabolism, and inflammation.

Mode of Action

It is known that 1,4-butanediol, the non-deuterated form, is bioactivated to γ-hydroxybutyrate (ghb) in the body . This bioactivation is partly mediated by alcohol dehydrogenase . There may also be a metabolic interaction between ethanol (ETOH) and 1,4-Butanediol .

Biochemical Pathways

It is known that 1,4-butanediol can be bioconverted to ghb . Several bio-based approaches for 1,4-BDO production have been successfully established in engineered Escherichia coli, including de novo biosynthesis and biocatalysis .

Biochemische Analyse

Biochemical Properties

1,4-Butanediol-d10 plays a significant role in biochemical reactions, particularly in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF). It interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its conversion to γ-hydroxybutyrate (GHB) through intermediate steps . These interactions are crucial for its role in metabolic pathways and its effects on cellular processes.

Cellular Effects

1,4-Butanediol-d10 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ERK1/2-CREB-BDNF signaling pathway, leading to changes in synaptic plasticity and learning and memory impairment . Additionally, it impacts the levels of several biomolecules, such as glutathione, superoxide dismutase, and acetylcholine, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 1,4-Butanediol-d10 exerts its effects through binding interactions with specific biomolecules and enzyme inhibition or activation. It is metabolized to GHB, which then interacts with GABA receptors in the brain, leading to its psychoactive effects . The compound also influences gene expression by modulating the activity of transcription factors such as CREB, which plays a role in neuronal plasticity and memory formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Butanediol-d10 change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,4-Butanediol-d10 has been associated with changes in cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of 1,4-Butanediol-d10 vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to toxic effects such as respiratory depression, loss of consciousness, and even death . The threshold effects observed in these studies highlight the importance of careful dosage regulation to avoid adverse outcomes .

Metabolic Pathways

1,4-Butanediol-d10 is involved in several metabolic pathways, including its conversion to GHB through the action of alcohol dehydrogenase and aldehyde dehydrogenase . This metabolic pathway is crucial for its psychoactive effects and its role in cellular metabolism. Additionally, the compound can be further metabolized to succinate and acetyl-CoA, which are essential intermediates in the citric acid cycle .

Transport and Distribution

Within cells and tissues, 1,4-Butanediol-d10 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

1,4-Butanediol-d10 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its role in cellular metabolism and its interactions with biomolecules.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-MBXGXEIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369260 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71760-76-4 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.